Cas no 1784852-53-4 (3-amino-3-(quinoxalin-2-yl)propan-1-ol)
3-amino-3-(quinoxalin-2-yl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 3-amino-3-(quinoxalin-2-yl)propan-1-ol
- 1784852-53-4
- EN300-1845862
-
- Inchi: 1S/C11H13N3O/c12-8(5-6-15)11-7-13-9-3-1-2-4-10(9)14-11/h1-4,7-8,15H,5-6,12H2
- InChI Key: VWHZGZWFNSZRFM-UHFFFAOYSA-N
- SMILES: OCCC(C1C=NC2C=CC=CC=2N=1)N
Computed Properties
- Exact Mass: 203.105862047g/mol
- Monoisotopic Mass: 203.105862047g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 72Ų
3-amino-3-(quinoxalin-2-yl)propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1845862-0.05g |
3-amino-3-(quinoxalin-2-yl)propan-1-ol |
1784852-53-4 | 0.05g |
$1020.0 | 2023-09-19 | ||
| Enamine | EN300-1845862-0.1g |
3-amino-3-(quinoxalin-2-yl)propan-1-ol |
1784852-53-4 | 0.1g |
$1068.0 | 2023-09-19 | ||
| Enamine | EN300-1845862-0.25g |
3-amino-3-(quinoxalin-2-yl)propan-1-ol |
1784852-53-4 | 0.25g |
$1117.0 | 2023-09-19 | ||
| Enamine | EN300-1845862-0.5g |
3-amino-3-(quinoxalin-2-yl)propan-1-ol |
1784852-53-4 | 0.5g |
$1165.0 | 2023-09-19 | ||
| Enamine | EN300-1845862-1.0g |
3-amino-3-(quinoxalin-2-yl)propan-1-ol |
1784852-53-4 | 1g |
$1214.0 | 2023-06-01 | ||
| Enamine | EN300-1845862-2.5g |
3-amino-3-(quinoxalin-2-yl)propan-1-ol |
1784852-53-4 | 2.5g |
$2379.0 | 2023-09-19 | ||
| Enamine | EN300-1845862-5.0g |
3-amino-3-(quinoxalin-2-yl)propan-1-ol |
1784852-53-4 | 5g |
$3520.0 | 2023-06-01 | ||
| Enamine | EN300-1845862-10.0g |
3-amino-3-(quinoxalin-2-yl)propan-1-ol |
1784852-53-4 | 10g |
$5221.0 | 2023-06-01 | ||
| Enamine | EN300-1845862-1g |
3-amino-3-(quinoxalin-2-yl)propan-1-ol |
1784852-53-4 | 1g |
$1214.0 | 2023-09-19 | ||
| Enamine | EN300-1845862-5g |
3-amino-3-(quinoxalin-2-yl)propan-1-ol |
1784852-53-4 | 5g |
$3520.0 | 2023-09-19 |
3-amino-3-(quinoxalin-2-yl)propan-1-ol Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on 3-amino-3-(quinoxalin-2-yl)propan-1-ol
Comprehensive Overview of 3-amino-3-(quinoxalin-2-yl)propan-1-ol (CAS No. 1784852-53-4): Properties, Applications, and Research Insights
3-amino-3-(quinoxalin-2-yl)propan-1-ol, identified by its CAS number 1784852-53-4, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound features a unique quinoxaline scaffold coupled with an amino alcohol functional group, making it a versatile intermediate for drug discovery and material science applications. Researchers are particularly interested in its potential as a building block for designing novel therapeutics targeting kinase inhibition and central nervous system (CNS) disorders, aligning with current trends in precision medicine.
The structural motif of quinoxaline derivatives is widely explored due to their bioactive properties, including antimicrobial, antiviral, and anticancer activities. 3-amino-3-(quinoxalin-2-yl)propan-1-ol stands out for its balanced lipophilicity and hydrogen-bonding capacity, which are critical for optimizing drug-like properties. Recent studies highlight its role in developing small-molecule inhibitors for protein-protein interactions (PPIs), a hot topic in oncology and neurodegenerative disease research. These attributes make it a compelling candidate for high-throughput screening (HTS) platforms.
From a synthetic chemistry perspective, the compound’s amine and hydroxyl groups offer multiple sites for derivatization, enabling the creation of diverse analogs. This flexibility is crucial for structure-activity relationship (SAR) studies, particularly in optimizing binding affinity and selectivity. Industry experts frequently search for "quinoxaline-based drug design" or "CAS 1784852-53-4 supplier," reflecting its commercial and academic demand. Additionally, its potential in catalysis and asymmetric synthesis is under investigation, addressing the growing need for sustainable chemical processes.
In the context of AI-driven drug discovery, 3-amino-3-(quinoxalin-2-yl)propan-1-ol is often referenced in datasets for machine learning models predicting molecular properties. Its SMILES notation and 3D conformational data are valuable for computational chemistry workflows. Furthermore, the compound’s relevance to fragment-based drug discovery (FBDD) aligns with trends in minimizing molecular weight while retaining efficacy—a key focus in modern medicinal chemistry.
Environmental and regulatory considerations are also pivotal. While not classified as hazardous, its synthesis often involves green chemistry principles to reduce waste, resonating with searches like "sustainable synthesis of quinoxalines." Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to ensure purity, a critical factor for researchers querying "CAS 1784852-53-4 characterization."
Looking ahead, the integration of 3-amino-3-(quinoxalin-2-yl)propan-1-ol into combinatorial libraries and its exploration in bioconjugation strategies underscore its multidisciplinary appeal. As the scientific community prioritizes targeted therapies and personalized medicine, this compound’s role is poised to expand, driven by both innovation and demand for high-value chemical intermediates.
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